molecular formula C10H13F3N2O2 B2762436 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide CAS No. 2195973-57-8

1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Cat. No. B2762436
CAS RN: 2195973-57-8
M. Wt: 250.221
InChI Key: QXFKMRYIYVCUCN-UHFFFAOYSA-N
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Description

1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, also known as TFE-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TFE-P is a pyrrolidine derivative that possesses unique chemical properties, making it a promising candidate for various biomedical applications.

Scientific Research Applications

1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell proliferation. By inhibiting HDACs, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This property makes this compound a potential candidate for the treatment of diseases such as macular degeneration and diabetic retinopathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is its high purity and yield, making it easy to work with in lab experiments. This compound is also stable and can be stored for extended periods without degradation. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research and development of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide. One potential direction is the use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is the development of this compound analogs with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields, particularly in cancer research. Its unique chemical properties make it a valuable candidate for further research and development. With continued research, this compound may become a valuable tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2,2,2-trifluoroethyl isocyanate, followed by the addition of 3-acrylamido-1-propanol and subsequent cyclization. The resulting product is purified through column chromatography, yielding this compound in high purity and yield.

properties

IUPAC Name

1-prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-8(16)15-4-3-7(5-15)9(17)14-6-10(11,12)13/h2,7H,1,3-6H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFKMRYIYVCUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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